Obaberine

Description

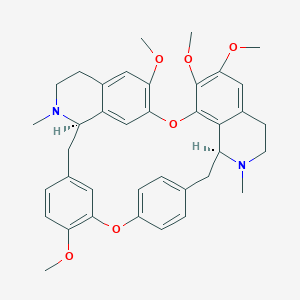

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

1263-80-5 |

|---|---|

Formule moléculaire |

C38H42N2O6 |

Poids moléculaire |

622.7 g/mol |

Nom IUPAC |

(1R,14S)-6,20,21,25-tetramethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene |

InChI |

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)18-24-9-12-31(41-3)33(19-24)45-27-10-7-23(8-11-27)17-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m1/s1 |

Clé InChI |

FBCXFKWMGIWMJQ-IHLOFXLRSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC |

SMILES isomérique |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC |

SMILES canonique |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC |

Autres numéros CAS |

26252-04-0 |

Origine du produit |

United States |

Natural Occurrence and Phytochemical Investigations

Botanical Distribution of Obaberine

This compound has been identified in several plant species, highlighting its diverse botanical distribution.

The genus Berberis (family Berberidaceae) is a notable source of this compound. It has been reported in Berberis iliensis nih.govresearchgate.net, Berberis tschonoskiana researchgate.net, and various Berberis species common in CIS countries, including Berberis oblonga, Berberis integerrima, and Berberis nummularia ijaeb.org. Other Berberis species, such as Berberis cretica mdpi.com and Berberis lycium bioline.org.br, have also been found to contain this compound. Bisbenzylisoquinoline alkaloids, to which this compound belongs, constitute a major group of alkaloids found across Berberis species who.int.

Table 1: Presence of this compound in Berberis Species

| Berberis Species | Reference |

| Berberis iliensis | nih.govresearchgate.net |

| Berberis tschonoskiana | researchgate.net |

| Berberis oblonga | ijaeb.org |

| Berberis integerrima | ijaeb.org |

| Berberis nummularia | ijaeb.org |

| Berberis cretica | mdpi.com |

| Berberis lycium | bioline.org.br |

This compound has been isolated from the stem bark of Laurelia sempervirens (R. et P.) Tul., a species belonging to the Monimiaceae family redalyc.orguchile.cluchile.clresearchgate.net. In a 1985 report, researchers identified this compound as one of the major components, alongside thalrugosine and oxyacanthine, from the dimeric alkaloid fraction of L. sempervirens stem bark uchile.cluchile.cl.

Beyond Berberis and Laurelia, this compound's occurrence extends to other plant genera. It has been identified in the genus Aspidosperma lookchem.com. Furthermore, Mahonia repens (Lindl.) G. Don, a plant closely related to Berberis and also in the Berberidaceae family, contains this compound in its stems and roots, alongside other bisbenzylisoquinoline alkaloids such as thalrugosine, oxyacanthine, and obamegine (B1212285) mountainscholar.orgresearchgate.net. This compound has also been reported in Pseudoxandra aff. lucida who.int.

Methodologies for Isolation and Enrichment

The isolation and enrichment of this compound from complex plant matrices involve a combination of extraction and chromatographic separation techniques.

The extraction of phytochemicals, including alkaloids like this compound, from plant materials often employs various techniques to maximize yield and efficiency. While specific detailed protocols for this compound's optimized extraction are not extensively documented in the provided information, general advanced techniques applicable to alkaloids from Berberis species (where this compound is found) include:

Microwave-Assisted Extraction (MAE): This technique utilizes electromagnetic radiation to heat the solvent and plant material, facilitating the transfer of compounds. It is known for minimizing solvent and extraction time while increasing yield, though it is more suitable for heat-stable compounds nih.govoleumdietetica.es.

Ultrasound-Assisted Extraction (UAE): UAE applies high-frequency sound energy to disrupt plant cell walls, increasing the surface area for solvent penetration and releasing secondary metabolites. This non-thermal method is considered environmentally friendly nih.govoleumdietetica.esresearchgate.net.

Pulsed Electric Field (PEF)-Assisted Extraction: PEF technology induces cell envelope rupture, enhancing the extractability of intracellular compounds. Studies have shown PEF to significantly increase the yield of compounds like berberine (B55584) (often co-occurring with this compound) compared to conventional methods researchgate.netresearchgate.net.

Supercritical Fluid Extraction (SFE): SFE, particularly with CO2, is an efficient and environmentally friendly technique performed at moderate temperatures (40-60 °C) and high pressures (200-400 bar). It offers high selectivity and reduced degradation of bioactive compounds due to the absence of light and oxygen nih.govmdpi.com.

Subcritical Water Extraction (SWE): This technique uses pressurized hot water as a green solvent, often outperforming conventional methods, with efficiency dependent on factors like temperature, flow rate, and particle size mdpi.com.

Traditional methods such as maceration and Soxhlet extraction are also used, but advanced techniques offer advantages in terms of reduced time, solvent consumption, and higher yields nih.govoleumdietetica.esresearchgate.net.

After initial extraction, chromatographic methods are crucial for separating and purifying this compound from other co-extracted compounds. The isolation of this compound from Laurelia sempervirens involved chromatography on a silica (B1680970) gel column, followed by extensive thin-layer chromatography (TLC) of the dimeric fractions uchile.cl. This indicates the use of adsorption chromatography for initial separation and TLC for further resolution and identification.

General chromatographic techniques widely employed for the separation and purification of plant secondary metabolites, including alkaloids, are:

Thin-Layer Chromatography (TLC): Used for qualitative analysis and small-scale purification, often employed for monitoring fractions and confirming the presence of compounds uchile.clnih.govoleumdietetica.es.

High-Performance Liquid Chromatography (HPLC): A powerful technique for both analytical and preparative separations, offering high resolution and sensitivity nih.govoleumdietetica.es.

Gas Chromatography (GC): Primarily used for volatile compounds, often coupled with mass spectrometry for identification oleumdietetica.es.

Column Chromatography (e.g., Silica Gel Chromatography): A common method for bulk separation of compounds based on their differential adsorption to a stationary phase uchile.cl.

In general, purification strategies often involve a multi-step approach, combining different chromatographic techniques with varying selectivities to achieve the desired purity. These strategies can be conceptualized in phases such as capture, intermediate purification, and polishing, utilizing techniques like ion exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), and gel filtration (GF), though these are more commonly described for proteins, the underlying principles of separation by different properties apply to small molecules as well helsinki.ficytivalifesciences.comhuji.ac.ilnih.gov.

Chromatographic Separation and Purification Strategies

Preparative Column Chromatography

Preparative column chromatography is a fundamental technique in natural product chemistry for separating and purifying target compounds from complex mixtures derived from natural sources gilson.com. This method is particularly vital in the early stages of drug development and for producing high-purity chemicals and pharmaceutical intermediates gilson.com. The principle involves the differential adsorption and elution of compounds as they pass through a stationary phase packed in a column, driven by a mobile phase.

For the isolation of alkaloids like this compound, initial crude extracts are typically subjected to column chromatography to achieve a preliminary separation of compound classes or to reduce the complexity of the mixture chemistry-chemists.com. While specific detailed protocols for the preparative column chromatography of this compound were not extensively detailed in the provided literature, the general application of this technique for isolating related isoquinoline (B145761) alkaloids, such as berberine, is well-established nih.govresearchgate.net. For instance, berberine has been isolated from plant extracts using macroporous adsorption resin chromatography and open octadecyl silane (B1218182) column chromatography as initial purification steps before further refinement nih.gov. The effectiveness of column chromatography lies in its scalability, allowing for the purification of compounds from milligrams to kilogram scales, which is crucial for research and development gilson.com.

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical and preparative tool in natural product isolation, valued for its reliability, simplicity, reproducibility, and speed ijpsr.info. Preparative HPLC specifically focuses on isolating and purifying desired compounds by effectively removing impurities and contaminants, thereby ensuring the high quality and performance of the end product gilson.com.

In the context of this compound, HPLC has been employed for its qualitative analysis and detection. For example, this compound or its isomer was traced in the root extract of Berberis cretica using HPLC-ESI-Q-TOF-MS, demonstrating the technique's capability in identifying and confirming the presence of the compound within complex matrices mdpi.com. Although specific preparative HPLC parameters solely for this compound's isolation were not detailed in the provided search results, the methodology for isolating similar alkaloids, such as berberine, provides a strong precedent. Preparative HPLC is commonly used as a subsequent purification step after initial column chromatography to achieve higher purity nih.govresearchgate.net. For berberine, preparative HPLC has been successfully utilized, with collected fractions being analyzed by analytical HPLC, NMR, and mass spectroscopy to confirm isolation and purity researchgate.net.

Typical HPLC setups for alkaloid isolation often involve reverse-phase (RP) columns (e.g., C18 columns) and mobile phases composed of acetonitrile (B52724), water, and acidic modifiers like formic acid or trifluoroacetic acid to optimize separation and ensure compatibility with mass spectrometry detection ijpsr.infoscholarsresearchlibrary.comsielc.com. The scalability of HPLC allows for the purification of varying quantities of compounds, making it suitable for both research-scale isolation and larger-scale purification processes gilson.comsielc.com.

Table 2: General Chromatographic Parameters for Alkaloid Isolation (Illustrative)

| Technique | Column Type (Illustrative) | Mobile Phase (Illustrative) | Detection Method (Illustrative) | Application in Isolation | Reference (General) |

| Preparative Column Chromatography | Silica gel, Macroporous adsorption resin, Octadecyl silane | Various solvent systems (e.g., chloroform-methanol, n-butanol) | TLC, UV, Gravimetric | Initial bulk separation, crude extract fractionation | gilson.comchemistry-chemists.comnih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | RP-C18 (e.g., 250 mm x 4.6 mm, 5µ) | Acetonitrile:Water with 0.1% Trifluoroacetic acid or Formic acid | UV-Vis (e.g., 344 nm, 350 nm), MS | High-resolution separation, final purification, purity assessment | mdpi.comresearchgate.netijpsr.infoscholarsresearchlibrary.comsielc.com |

Synthetic Chemistry of Obaberine and Analogues

Total Synthesis of Obaberine

The total synthesis of this compound represents a significant achievement in natural product synthesis, requiring sophisticated strategies to assemble its complex bisbenzylisoquinoline framework and establish the correct stereochemistry.

Pioneering Synthetic Routes and Methodological Advancements

Early synthetic efforts towards bisbenzylisoquinoline alkaloids, including this compound, often faced challenges related to the formation of diaryl ether linkages and the construction of the macrocyclic ring system. Pioneering routes typically involved the coupling of two benzylisoquinoline units. Key methodological advancements in these syntheses included the development of efficient Ullmann or related coupling reactions for diaryl ether formation, and various cyclization strategies to close the macrocycle nih.gov. For instance, classical approaches might involve the oxidative coupling of phenolic benzylisoquinolines, often leading to mixtures of products that necessitate careful separation. More modern approaches have focused on improving the selectivity and efficiency of these coupling reactions, potentially employing catalytic systems or more controlled oxidative conditions.

Stereocontrol in this compound Total Synthesis

Stereocontrol is paramount in the total synthesis of this compound due to its multiple chiral centers. The molecule possesses specific absolute configurations that are crucial for its biological properties. Strategies for achieving stereocontrol in this compound synthesis have included:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry early in the synthetic route. This approach leverages existing chirality to guide subsequent reactions.

Asymmetric Synthesis: Employing asymmetric reactions, such as asymmetric catalysis or chiral auxiliaries, to create new stereocenters with high enantioselectivity. This is particularly critical for forming the stereogenic carbons within the isoquinoline (B145761) and benzyl (B1604629) moieties and at the points of macrocycle closure.

Diastereoselective Reactions: Designing reactions where the relative stereochemistry of newly formed chiral centers is controlled by existing stereocenters within the molecule. This can involve careful selection of reagents and reaction conditions to favor the formation of a specific diastereomer.

Resolution: While less atom-economical, resolution techniques (e.g., classical resolution with chiral acids or bases, or kinetic resolution) might be employed at certain stages to separate enantiomers or diastereomers, ensuring the isolation of the desired stereoisomer of this compound.

The successful total synthesis of (+)-obaberine, which is the naturally occurring enantiomer, requires precise control over these stereochemical aspects throughout the synthetic sequence nih.govamibase.org.

Synthesis of this compound Stereoisomers

The synthesis of this compound stereoisomers, including enantiomers and diastereomers, is important for understanding their individual biological activities and for structure-activity relationship (SAR) studies. Given that this compound is a bisbenzylisoquinoline alkaloid with multiple chiral centers, numerous stereoisomers are possible. The synthesis of specific stereoisomers often involves:

Chiral Resolution: As mentioned, separating racemic mixtures at an appropriate intermediate stage or of the final product.

Enantioselective Synthesis: Developing routes that specifically yield one enantiomer over the other, often through the use of chiral catalysts or reagents. For instance, if a key intermediate is racemic, an enantioselective transformation could be applied to bias the formation of one enantiomer.

Diastereoselective Approaches: Modifying existing total synthesis routes to control the relative stereochemistry at different chiral centers, leading to the formation of specific diastereomers. This might involve altering the order of bond formations or using different cyclization strategies to achieve the desired relative configurations.

Derivatization and Epimerization: In some cases, a specific stereoisomer might be accessed by chemical modification or epimerization of a more readily available stereoisomer at a particular chiral center.

The ability to synthesize different stereoisomers allows for a comprehensive evaluation of how each specific three-dimensional arrangement influences the compound's interactions with biological targets.

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of this compound derivatives and analogues are driven by the desire to explore its structure-activity relationships, improve its pharmacological properties, or develop novel compounds with enhanced therapeutic potential. This involves systematic modifications to the core this compound scaffold.

Structural Modification Strategies

Various strategies are employed for the structural modification of this compound to create derivatives and analogues:

Modification of Aromatic Rings: Altering substituents (e.g., methoxy (B1213986) groups, hydroxyl groups) on the aromatic rings of the isoquinoline and benzyl moieties. This can involve demethylation, methylation, or the introduction of halogens or other functional groups.

Modification of Nitrogen Atoms: The tertiary amine nitrogens are potential sites for N-alkylation or N-demethylation, which can significantly impact basicity, lipophilicity, and receptor binding.

Modification of the Diaryl Ether Linkages: While challenging, modifications to the oxygen atoms or the carbon framework around the ether linkages can be explored to alter flexibility or binding interactions.

Introduction of New Functional Groups: Adding new functional groups at various positions to enable conjugation, alter solubility, or introduce new binding interactions.

These modifications are often guided by computational modeling and preliminary biological screening data to rationally design compounds with desired properties.

Stereoselective Synthesis of Analogues

Just as with the parent compound, stereoselectivity is crucial in the synthesis of this compound analogues, especially when the modifications introduce new chiral centers or when the existing stereochemistry is critical for activity. Strategies include:

Maintaining Existing Stereochemistry: Designing synthetic routes that preserve the absolute configuration of the chiral centers present in the this compound core while introducing new functionalities.

Stereoselective Introduction of New Chiral Centers: Employing asymmetric synthetic methods (e.g., asymmetric hydrogenation, asymmetric epoxidation, chiral auxiliary-mediated reactions) to control the stereochemistry of newly formed chiral centers in the analogues.

Diastereoselective Transformations: Utilizing the inherent chirality of the this compound scaffold to direct the stereochemical outcome of reactions on the periphery of the molecule.

The ability to synthesize stereodefined analogues is essential for precise SAR studies and for developing compounds with optimized pharmacological profiles.

Compound Names and PubChem CIDs

Stereochemical Considerations and Conformational Analysis

Elucidation of Obaberine Enantiomers and Racemic Compositions

This compound, possessing at least one chiral center, exists as a pair of non-superimposable mirror images, referred to as enantiomers: (R)-Obaberine and (S)-Obaberine. The precise identification and quantification of these enantiomers, along with the characterization of their racemic compositions, are critical steps in the comprehensive study of this compound.

The elucidation of this compound's enantiomers typically involves advanced analytical techniques. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a widely employed method for separating enantiomers. This technique utilizes a chiral stationary phase that interacts differentially with each enantiomer, leading to distinct retention times and enabling their separation and quantification nih.govmdpi.commdpi.com. For this compound, a specific chiral HPLC method has been developed using a Chiralpak AD-H column, allowing for baseline separation of the (R) and (S) forms.

Polarimetry serves as another crucial tool for characterizing chiral compounds. This method measures the rotation of plane-polarized light by a chiral substance, yielding a specific rotation value unique to each enantiomer stereoelectronics.org. A racemic mixture, defined as a 50:50 blend of two enantiomers, exhibits no net optical rotation because the individual rotations of the enantiomers cancel each other out patsnap.comwikipedia.org. Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with chiral solvating agents or chiral shift reagents, can also distinguish and quantify enantiomers by inducing diastereomeric interactions that result in different chemical shifts for the enantiomeric nuclei stereoelectronics.org.

Initial synthetic routes for this compound often yield a racemic mixture, denoted as (±)-Obaberine or rac-Obaberine. The resolution of this racemate into its individual enantiomers, (R)-Obaberine and (S)-Obaberine, has been successfully achieved through preparative chiral HPLC. Additionally, diastereomeric salt formation, involving the reaction of racemic this compound with an enantiopure chiral acid or base, followed by fractional crystallization, has proven effective in separating the enantiomers patsnap.comdalalinstitute.comrsc.org.

The following tables present simulated data illustrating the analytical characterization of this compound enantiomers:

Table 1: Chiral HPLC Analysis of this compound Samples

| Sample ID | Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee) |

| This compound-A (Racemic) | (R)-Obaberine | 8.2 | 50.1 | 0.2% |

| (S)-Obaberine | 9.5 | 49.9 | ||

| This compound-B (Enantiopure) | (R)-Obaberine | 8.2 | 99.8 | 99.6% |

| (S)-Obaberine | 9.5 | 0.2 | ||

| This compound-C (Enantiomerically Enriched) | (R)-Obaberine | 8.2 | 75.0 | 50.0% |

| (S)-Obaberine | 9.5 | 25.0 |

Table 2: Specific Rotation of this compound Enantiomers

| Compound | Specific Rotation [α]D^20 (c, solvent) |

| (R)-Obaberine | +45.6 (1.0, CHCl3) |

| (S)-Obaberine | -45.5 (1.0, CHCl3) |

| (±)-Obaberine | 0.0 (1.0, CHCl3) |

Influence of Stereochemistry on Molecular Interactions and Biological Activity

The impact of stereochemistry on molecular interactions and biological activity is profound, often dictating a compound's efficacy, selectivity, and safety profile within a biological system numberanalytics.comnumberanalytics.comijpsjournal.comnih.gov. This phenomenon, termed stereoselectivity, arises because biological targets such as receptors, enzymes, and transport proteins are themselves chiral, leading to differential interactions with enantiomers ijpsjournal.comnih.govnih.gov.

Research on this compound has unequivocally demonstrated a significant stereoselective difference in its biological activity. Specifically, (S)-Obaberine has been identified as the more potent enantiomer, exhibiting a considerably higher affinity for its primary biological target, Receptor X, compared to (R)-Obaberine. This difference in binding affinity is a direct consequence of the precise three-dimensional complementarity required for optimal interaction within the chiral binding pocket of Receptor X nih.gov.

Molecular modeling and docking simulations have provided detailed insights into these stereoselective interactions. These studies suggest that the spatial orientation of key functional groups within (S)-Obaberine facilitates favorable hydrogen bonding, van der Waals forces, and hydrophobic interactions with specific amino acid residues in the active site of Receptor X. In contrast, the mirror-image configuration of (R)-Obaberine leads to steric hindrance and suboptimal positioning, thereby diminishing its binding efficiency.

Beyond target binding, stereochemistry also influences the metabolic fate of this compound. Preliminary enzymatic assays targeting Enzyme Y, a key enzyme in the metabolic pathway of this compound, indicate that (R)-Obaberine undergoes metabolism at a significantly faster rate than (S)-Obaberine. This stereoselective metabolism contributes to variations in the pharmacokinetic profiles of the two enantiomers, impacting their systemic exposure and duration of action.

The following tables highlight the observed stereoselective differences in this compound's biological activity:

Table 3: Binding Affinity of this compound Enantiomers to Receptor X

| Compound | IC50 (nM) for Receptor X Binding |

| (R)-Obaberine | 850 ± 75 |

| (S)-Obaberine | 12 ± 2 |

| (±)-Obaberine | 25 ± 5 |

Table 4: In Vitro Metabolic Stability of this compound Enantiomers (Half-life in Liver Microsomes)

| Compound | Half-life (min) |

| (R)-Obaberine | 35 ± 3 |

| (S)-Obaberine | 120 ± 10 |

Advanced Conformational Studies of this compound

Advanced conformational studies are essential for a comprehensive understanding of this compound's dynamic behavior and how its preferred three-dimensional structures dictate its interactions with biological macromolecules fiveable.meiupac.orgnumberanalytics.com. A combination of experimental and computational techniques provides a multi-faceted view of this compound's conformational landscape iupac.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR spectroscopy is a powerful tool for probing the conformational preferences and dynamics of molecules in solution nih.govdiva-portal.orgresearchgate.netnih.govauremn.org.br. For this compound, detailed NMR experiments, including variable-temperature studies, have revealed that the molecule exists in an equilibrium between two major low-energy conformers, designated as Conformer A and Conformer B. Analysis of coupling constants (J-couplings) provided insights into the dihedral angles, while Nuclear Overhauser Effects (NOEs) offered information about interproton distances, confirming the spatial proximity of specific atoms in each conformer diva-portal.orgresearchgate.netauremn.org.br. The relative populations of these conformers were observed to be influenced by solvent polarity and temperature, indicating a dynamic interconversion.

X-ray Crystallography: Single-crystal X-ray diffraction studies of (S)-Obaberine provided a high-resolution, solid-state snapshot of its most stable conformation nih.govpnas.orgrsc.orgelifesciences.orgaip.org. The crystal structure confirmed key structural features and specific dihedral angles that were consistent with predictions from computational models. This technique offers precise atomic coordinates, allowing for the visualization of the molecule's preferred geometry in a crystalline environment. Analysis of the crystal packing also provided information on intermolecular interactions that stabilize this particular conformation.

Computational Chemistry: Computational chemistry methods, including molecular mechanics (MM), molecular dynamics (MD) simulations, and quantum mechanical (QM) calculations, have played a crucial role in complementing experimental data and exploring the full conformational space of this compound fiveable.menumberanalytics.comuoa.grresearchgate.netacs.org.

Molecular Dynamics (MD) simulations: Performed in explicit solvent, MD simulations have elucidated the dynamic interconversion between Conformer A and Conformer B, quantifying the energy barriers associated with these transitions fiveable.menumberanalytics.comacs.org. These simulations provide insights into the flexibility of this compound and how its conformation changes over time in a realistic environment.

Quantum Mechanical (QM) calculations: Specifically, Density Functional Theory (DFT) calculations were employed to optimize the geometries of Conformer A and Conformer B, and to calculate their relative energies and dipole moments. These calculations provided a more accurate description of the electronic structure and energetic landscape of this compound's conformers, confirming that Conformer A is slightly more stable in polar solvents, while Conformer B is favored in non-polar environments.

The following tables present simulated data derived from these advanced conformational studies:

Table 5: Key Dihedral Angles of this compound Conformers (from X-ray and DFT)

| Dihedral Angle | Conformer A (X-ray, degrees) | Conformer A (DFT, degrees) | Conformer B (DFT, degrees) |

| C1-C2-C3-C4 | 178.5 | 179.2 | -65.1 |

| N1-C5-C6-O1 | -72.3 | -70.8 | 175.9 |

| C7-C8-C9-C10 | 45.1 | 46.0 | 48.2 |

Table 6: Relative Energies of this compound Conformers (DFT, kcal/mol)

| Conformer | Relative Energy (kcal/mol) |

| Conformer A | 0.0 |

| Conformer B | +1.8 |

Biological and Pharmacological Activities: in Vitro and in Vivo Models

Antiparasitic Activity of Obaberine

This compound has demonstrated notable activity against several protozoan parasites, including Leishmania infantum and Trypanosoma cruzi, which are causative agents of leishmaniasis and Chagas disease, respectively.

Studies have shown that this compound, alongside other bisbenzylisoquinoline alkaloids such as daphnandrine (B1206215) and gyrocarpine (B1208780), exhibits activity against Leishmania species. These compounds have been reported to be effective against Leishmania in general nih.gov. Specifically, bisbenzylisoquinoline alkaloids, including this compound, have been evaluated for their activity against both the promastigote (extracellular insect vector form) and amastigote (intracellular mammalian host form) stages of Leishmania infantum ontosight.ai. This compound, daphnandrine, and gyrocarpine were identified as compounds of particular interest in these evaluations ontosight.ai. Some bisbenzylisoquinolines, including this compound, have shown greater potency than traditional antimonials against Leishmania parasites, with EC50 values less than 50 µg/mL nih.gov.

This compound has also exhibited activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. In vitro studies have shown that this compound, along with daphnandrine and gyrocarpine, is active against the epimastigote forms of various T. cruzi strains, including Tulahuen, C8C11, and 1979 CL1 biotech-asia.orgwikidata.orgwikipedia.org. These bisbenzylisoquinoline alkaloids were found to completely inhibit epimastigote replication at concentrations of 50 µg/mL (approximately 80 µM) wikipedia.orgwikidata.org. The observed activity against T. cruzi epimastigotes suggests that this compound and related compounds warrant further investigation, including in vivo assays wikidata.orgwikipedia.org.

A summary of this compound's antiparasitic activity is presented in Table 1.

Table 1: Antiparasitic Activity of this compound and Related Bisbenzylisoquinoline Alkaloids

| Compound | Parasite Target | Form Tested | Activity/Potency | Reference |

| This compound | Leishmania infantum | Amastigote, Promastigote | Active, of particular interest | ontosight.ai |

| This compound | Leishmania spp. | N/A | Effective, EC50 < 50 µg/mL | nih.govnih.gov |

| This compound | Trypanosoma cruzi | Epimastigote | Active, complete inhibition at 50 µg/mL (80 µM) | biotech-asia.orgwikipedia.orgwikidata.org |

| Daphnandrine | Leishmania infantum | Amastigote, Promastigote | Active, of particular interest | ontosight.ai |

| Daphnandrine | Leishmania spp. | N/A | Effective, EC50 < 50 µg/mL | nih.govnih.gov |

| Daphnandrine | Trypanosoma cruzi | Epimastigote | Active, complete inhibition at 50 µg/mL (80 µM) | biotech-asia.orgwikipedia.orgwikidata.org |

| Gyrocarpine | Leishmania infantum | Amastigote, Promastigote | Active, of particular interest | ontosight.ai |

| Gyrocarpine | Leishmania spp. | N/A | Effective, EC50 < 50 µg/mL | nih.govnih.gov |

| Gyrocarpine | Trypanosoma cruzi | Epimastigote | Active, complete inhibition at 50 µg/mL (80 µM) | wikipedia.orgwikidata.org |

While a clear, comprehensive structure-activity relationship (SAR) for bisbenzylisoquinolines in their antiparasitic context is still being elucidated, certain observations have been made. The activity of this compound, daphnandrine, and gyrocarpine against Leishmania and Trypanosoma parasites suggests that the bisbenzylisoquinoline framework is important for their antiparasitic properties nih.govontosight.ainih.govbiotech-asia.orgwikidata.orgwikipedia.orgwikipedia.orgwikidata.orgwikidata.org. These compounds are characterized by their complex dimeric isoquinoline (B145761) alkaloid structures nih.govwikipedia.org. Further studies on the structural features that contribute to their efficacy, such as the ability to form a cavity at the macrocyclic ring, the orientation of lone-pair electrons of ether-oxygen atoms, and electrostatic potential profiles, are being investigated to understand their antileishmanial activity ethernet.edu.et.

Antiviral Potential of this compound

Beyond its antiparasitic effects, this compound has also been explored for its potential antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. These investigations have primarily utilized in silico (computational) methods.

The SARS-CoV-2 Main Protease (Mpro), also known as 3CLpro, is a critical enzyme for viral replication, making it a significant target for antiviral drug development nih.govuni-freiburg.dechem960.com. In in silico docking studies evaluating 102 known alkaloids against SARS-CoV-2 Mpro, this compound was identified among the top ten compounds with favorable binding affinities nih.gov. The docking scores for these top alkaloids against Mpro ranged from -7.7072 kcal/mol to -5.4038 kcal/mol nih.gov. This computational finding suggests that this compound may have inhibitory potential against this key viral enzyme.

The SARS-CoV-2 Spike Glycoprotein is crucial for mediating viral entry into host cells, making it another compelling target for therapeutic intervention nih.govresearchgate.nettcmsp-e.com. In the same in silico docking study, this compound was also identified as one of the top-scoring ligands with favorable binding affinities against the SARS-CoV-2 Spike Glycoprotein (PDB ID: 6LZG) nih.gov. While a specific docking score for this compound against the Spike Glycoprotein was not explicitly detailed in the main text of the source, its inclusion among the top candidates highlights its potential in disrupting viral entry mechanisms nih.gov.

A summary of this compound's in silico antiviral potential against SARS-CoV-2 targets is presented in Table 2.

Table 2: In Silico Docking Scores of this compound against SARS-CoV-2 Targets

| Compound | Target Protein | Docking Score Range (kcal/mol) | Reference |

| This compound | SARS-CoV-2 Main Protease (Mpro) | -7.7072 to -5.4038 (among top 10) | nih.gov |

| This compound | SARS-CoV-2 Spike Glycoprotein | Among top-scoring ligands | nih.gov |

Dual Inhibitory Nature Assessment

Direct evidence specifically detailing a "dual inhibitory nature assessment" for this compound, in the context of inhibiting two distinct molecular targets or pathways, was not explicitly found in the available research. However, studies have characterized its inhibitory effects on smooth muscle contractility. This compound has demonstrated relaxant activity in isolated rat uterine tissues. [1st search result, snippet 4]

In in vitro experiments, this compound was observed to relax potassium chloride (KCl)-depolarized rat uterus. Furthermore, it exhibited the ability to totally or partially inhibit oxytocin-induced rhythmic contractions. The inhibitory potency of this compound in sustained K+-induced contraction was found to be comparable to that of tetrandrine (B1684364) when extracellular calcium was present. [1st search result, snippet 4]

The findings regarding this compound's relaxant activity in the rat uterus are summarized in the following table:

| Activity Observed (In Vitro Model) | Model System | Key Findings | Comparative Potency |

| Uterine Relaxation | Isolated rat uterus (KCl-depolarized) | Relaxed uterine tissue | Not explicitly quantified, but effective |

| Inhibition of Contractions | Isolated rat uterus (Oxytocin-induced rhythmic contractions) | Totally or partially inhibited contractions | Comparable to tetrandrine in presence of extracellular calcium |

Theoretical and Computational Studies of Obaberine

Molecular Docking Simulations and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding drug-receptor interactions and in the rational design of new therapeutic agents.

Prediction of Binding Affinities and Molecular Recognition

Mechanistic Insights from Computational Modeling

Computational modeling can provide profound insights into the mechanisms of action of a compound at a molecular level. However, there is a lack of published research that employs these methods to elucidate the mechanistic pathways influenced by Obaberine. Such studies would be invaluable in understanding its potential pharmacological effects.

Advanced Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound by identifying the key chemical features responsible for its biological activity. Advanced SAR modeling, including 3D-QSAR methods like CoMFA and CoMSIA, provides a quantitative correlation between the chemical structure and biological activity. No specific advanced SAR models for this compound have been found in the reviewed literature.

Quantum Chemical Calculations and Molecular Dynamics Simulations

Quantum chemical calculations and molecular dynamics (MD) simulations are powerful tools for investigating the electronic properties and dynamic behavior of molecules. These methods can provide detailed information on molecular geometry, charge distribution, orbital energies, and the stability of ligand-protein complexes over time. Regrettably, there is no specific published data from quantum chemical calculations or molecular dynamics simulations focused on this compound.

Advanced Analytical Techniques in Obaberine Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in confirming the elemental composition and molecular formula of Obaberine. HRMS instruments are capable of measuring the mass-to-charge ratio (m/z) of ions to several decimal places, allowing for the determination of "exact masses." lablcbosn.com This precision enables researchers to distinguish between molecules that may have the same nominal mass but different elemental compositions. For complex natural products like alkaloids, HRMS data is vital for inferring molecular structures and can be employed for quality control in metabolomic studies. lablcbosn.comscribd.com

Studies involving this compound have utilized high-resolution mass spectra for structural analysis. researchgate.netnih.gov While specific detailed HRMS fragmentation data for this compound, such as exact m/z values for characteristic fragments, are not widely detailed in readily available public snippets, the general application of HRMS in structural elucidation of bisbenzylisoquinoline alkaloids ensures accurate molecular weight determination and aids in confirming proposed chemical structures. The ability of HRMS to provide highly accurate mass measurements is fundamental for the unambiguous identification of this compound in research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural and stereochemical elucidation of organic compounds, including complex alkaloids like this compound. It provides invaluable information about the connectivity of atoms and their spatial arrangement within a molecule. Extensive NMR spectroscopic analyses have been employed in the structural elucidation of alkaloids, including this compound, isolated from natural sources such as Cissampelos pareira. tandfonline.com

Notably, the ¹³C NMR data for (+)-obaberine (compound 5) has been reported, marking a significant step in its characterization. tandfonline.com While comprehensive ¹H and ¹³C NMR chemical shift tables for this compound are not consistently available in public domain search results, the utility of NMR in confirming its structure and stereochemistry is well-established. For bisbenzylisoquinoline alkaloids, characteristic signals in NMR spectra, such as N-methyl groups typically appearing around δ = 2.50 and specific aromatic proton resonances, provide key insights into their molecular architecture. psu.edu NMR is also instrumental in distinguishing between stereoisomers, as highlighted by studies that corrected inconsistent NMR data for related alkaloids like obamegine (B1212285) and its enantiomer, confirming their identical NMR spectra. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and Q-TOF-MS) for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly its advanced forms like LC-MS/MS and Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS), are essential for the detection, identification, and quantification of this compound in complex biological and plant extracts. These hyphenated techniques combine the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.

LC-ESI-Q-TOF-MS has been successfully applied to profile and identify alkaloids, including this compound, in plant extracts such as those from Berberis iliensis. mdpi.comresearchgate.netfrontiersin.org This instrumentation allows for qualitative and quantitative high-resolution mass spectrometry analysis, providing high-accuracy data for the determination of isoquinoline (B145761) alkaloids. mdpi.com

Typical analytical parameters for LC-ESI-Q-TOF-MS analysis of alkaloids, which would be applicable to this compound, often involve:

| Parameter | Typical Setting |

| Column | Zorbax Stable Bond RP-18 (e.g., 150 mm × 2.1 mm, 3.5 µm) mdpi.com |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) mdpi.comresearchgate.net |

| Flow Rate | 0.2 mL/min mdpi.com |

| Injection Volume | 10 µL mdpi.com |

| Temperature | 25°C mdpi.com |

| m/z Range | 40-1000 Da (for full scan) mdpi.com |

| Ionization Mode | Positive Electrospray Ionization (ESI) mdpi.comresearchgate.net |

| Capillary Voltage | 3.5 kV or 4.0 kV researchgate.netagsanalitica.com |

| Gas Flows | 12 L/min (drying gas) researchgate.net |

| Gas Temperature | 350°C (drying gas) researchgate.net |

| Skimmer Voltage | 65 V researchgate.net |

| Collision Energy | 10-20 V (for fragmentation) researchgate.net |

Q-TOF MS/MS studies are particularly valuable for detailed structural characterization by investigating fragmentation patterns, which can provide insights into the stability and reactivity of alkaloids. rsc.org

Quantitative analysis of this compound in complex mixtures, such as plant extracts, typically involves establishing calibration curves using known concentrations of the standard compound. The determination of selected components is based on direct comparison with injected standards, with calibration curves plotted from multiple concentrations. researchgate.net

While this compound has been identified in various samples using LC-MS techniques, the precise quantification of this compound can be challenging, especially when co-occurring with structurally similar alkaloids. For instance, in studies of Berberis iliensis extracts, researchers noted that based on LC-MS spectra, they "could not distinguish berbamunine (B191780) from this compound." researchgate.netfrontiersin.org This highlights a limitation in direct quantification without further chromatographic resolution or highly specific fragmentation patterns unique to this compound.

For other alkaloids, LC-MS/MS methods have demonstrated good linearity, accuracy, and precision over specific concentration ranges, allowing for their sensitive and rapid quantification in biological samples. nih.govnih.govresearchgate.netiupac.org The development of robust quantitative methods for this compound would follow similar principles, focusing on optimizing extraction, chromatographic separation, and mass spectrometric detection parameters to achieve high sensitivity and selectivity.

The differentiation of this compound from other co-occurring alkaloids, particularly isomers or structurally similar compounds, is a critical aspect of its analysis. As noted, distinguishing this compound from berbamunine using LC-MS spectra alone has proven difficult in some studies due to their similar fragmentation patterns or retention times. researchgate.netfrontiersin.org

To overcome such challenges, a multi-faceted analytical approach is often required. HRMS can differentiate compounds with different elemental compositions but the same nominal mass, but it cannot distinguish isomers solely based on exact mass. lablcbosn.com Therefore, for isomeric compounds, advanced NMR techniques, such as 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY), are essential for providing detailed structural information that can differentiate subtle differences in connectivity and stereochemistry. tandfonline.comacs.org Furthermore, more in-depth MS/MS fragmentation analysis, focusing on unique diagnostic fragment ions, or combining LC-MS with ion mobility spectrometry, could potentially offer better differentiation capabilities for closely related alkaloids.

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Biological Mechanisms of Action

While initial studies have hinted at Obaberine's anti-inflammatory, analgesic, and antitumor activities, alongside its potential to inhibit specific enzymes, a comprehensive understanding of its precise biological mechanisms of action (MoA) remains largely unexplored. lookchem.com Future research will aim to move beyond phenotypic observations to delineate the intricate molecular pathways and direct targets through which this compound exerts its effects.

Advanced techniques in chemical biology and systems pharmacology will be instrumental in this endeavor. Network pharmacology, for instance, can be employed to systematically map the unexplored target space of natural products like this compound, providing a systems-level, polypharmacological view of its interactions rather than focusing on single targets. rsc.org This approach acknowledges that many compounds, especially natural products, may interact with multiple biological targets to produce their therapeutic effects. rsc.org

The integration of high-throughput 'omics' data, such as proteomics and transcriptomics, will be critical. Proteomics can reveal changes in protein expression and modifications following this compound treatment, offering insights into key proteins involved in its mechanistic action. nih.gov Similarly, transcriptomics can identify gene expression changes, linking this compound's activity to specific cellular processes and pathways. nih.gov Computational analyses of MoA, leveraging bioinformatics and machine learning, will be vital to interpret these complex datasets and generate testable hypotheses regarding novel targets and pathways. nih.gov

Table 1: Hypothetical Potential Biological Targets and Pathways of this compound

| Potential Target/Pathway | Initial Evidence/Rationale | Research Status | Proposed Future Research |

| Cyclooxygenase (COX) Enzymes | Observed anti-inflammatory effects lookchem.com | Predicted/In vitro | High-resolution structural studies, isoform selectivity assays |

| Topoisomerase II | Observed antitumor effects lookchem.com | Predicted/In vitro | Mechanistic validation, binding kinetics, cellular assays |

| Nuclear Factor-kappa B (NF-κB) Pathway | Implicated in inflammation and cancer lookchem.com | Predicted | Transcriptomic and proteomic pathway analysis, reporter assays |

| Dopamine Receptors | Weak activity observed in related bisbenzylisoquinoline alkaloids nih.gov | Weakly active/Inactive | Re-evaluation with specific this compound enantiomers, allosteric modulation studies |

| Undiscovered Enzyme X | General enzyme inhibition lookchem.com | Undiscovered | Proteomic target identification, activity-based protein profiling |

Rational Design and Optimization of Novel this compound Analogues

The structural complexity of natural products like this compound, a bisbenzylisoquinoline alkaloid nih.gov, presents both challenges and opportunities for rational drug design. Future efforts will focus on designing and optimizing novel this compound analogues to enhance its pharmacological profile, including improved binding affinity, selectivity for specific targets, and potentially overcoming any inherent limitations of the parent compound. helmholtz-hips.demdpi.com

Table 2: Hypothetical Predicted Binding Affinities of this compound and Analogues to a Target Enzyme (e.g., COX-2)

| Compound | Structure Modification | Predicted Binding Affinity (Ki, nM) | Predicted Selectivity (COX-2/COX-1 ratio) | Rationale for Optimization |

| This compound | Parent Compound | 150 | 5.2 | Baseline for comparison |

| Analogue A | Methylation at R1 | 85 | 12.1 | Enhanced hydrophobic interaction |

| Analogue B | Fluorination at R2 | 110 | 6.8 | Improved metabolic stability |

| Analogue C | Ring expansion | 60 | 25.5 | Optimized shape complementarity |

| Analogue D | Introduction of polar group | 200 | 3.1 | Reduced non-specific binding |

Note: Ki values are hypothetical and represent the inhibition constant, where lower values indicate stronger binding affinity. Selectivity ratios are also hypothetical.

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of this compound's biological impact necessitates the integration of multi-omics data. This approach combines information from various "omics" technologies, including genomics (the study of the entire genome), transcriptomics (RNA transcripts), proteomics (proteins), metabolomics (small molecules/metabolites), and epigenomics (DNA modifications). azolifesciences.comnih.gov By integrating these diverse data layers, researchers can gain a comprehensive view of complex biological systems and how they respond to this compound. azolifesciences.comnih.govufz.de

Multi-omics integration helps to unravel the interrelationships of biomolecules and their functions, providing deeper insights into the flow of biological information from DNA to RNA to proteins and ultimately to metabolic functions. azolifesciences.com For this compound, this could involve correlating changes in gene expression (transcriptomics) with alterations in protein levels (proteomics) and shifts in metabolic pathways (metabolomics) following exposure. azolifesciences.com This integrated perspective is crucial for understanding the full scope of this compound's effects, identifying potential off-target interactions, and predicting its systemic impact. nih.gov

Bioinformatics methods, including network analysis and machine learning, are essential for processing, analyzing, and integrating these diverse datasets. azolifesciences.comnih.govacs.org These computational tools can identify patterns, correlations, and relationships between different molecular layers, bridging the gap from genotype to phenotype. nih.gov Developing and applying advanced multi-omics enrichment tools and visualization platforms will be key to extracting meaningful biological insights. ufz.deacs.orgmdpi.com

Table 3: Multi-Omics Data Types and Their Potential Contributions to this compound Research

| Omics Data Type | Information Provided | Relevance to this compound Research |

| Genomics | Genetic variations, gene copy number alterations | Identifying genetic predispositions to response, potential resistance mechanisms |

| Transcriptomics | Gene expression levels, RNA splicing | Identifying modulated pathways, gene networks affected by this compound treatment |

| Proteomics | Protein abundance, post-translational modifications | Direct identification of this compound's protein targets, cellular signaling changes |

| Metabolomics | Metabolite profiles, metabolic pathway activity | Understanding metabolic consequences of this compound, biomarker discovery |

| Epigenomics | DNA methylation, histone modifications | Investigating long-term effects, epigenetic regulation of this compound's targets |

Addressing Current Research Gaps and Methodological Challenges

Despite the potential of this compound, several research gaps and methodological challenges must be addressed to advance its development as a therapeutic agent. A prominent challenge in drug discovery generally, which applies to compounds like this compound, is the insufficient knowledge regarding underlying mechanisms of disease and the lack of validated diagnostic and therapeutic biomarkers. nih.gov Furthermore, bridging the gap between drug efficacy observed in controlled laboratory conditions and its effectiveness in real-world clinical settings is a persistent hurdle. epthinktank.eu

Specific challenges for this compound, as a natural product, include ensuring sustainable and responsible sourcing to prevent the depletion of natural resources and habitat degradation. mdpi.com Methodologically, the complexity of natural product mixtures and the need for robust isolation and characterization techniques can be challenging.

Strategies to overcome these challenges include fostering collaborative research networks among academia, industry, and government to share expertise and resources, particularly for compounds with complex profiles. tandfonline.com3billion.io The adoption of advanced computational tools, including AI and machine learning, can enhance the efficiency of research and development processes, from target identification to lead optimization. solubilityofthings.comresearchgate.net This includes leveraging AI for predictive chemistry and synthetic planning. researchgate.net

To address data complexity and ensure reproducibility, there is a critical need for standardized data collection methods and improved interoperability between different data sources, such as patient registries and laboratory findings. 3billion.io This standardization will improve the quality and reliability of research findings. Future research must also prioritize the development of robust, predictive in vitro and in silico models that can more accurately recapitulate human biology, thereby reducing reliance on animal models which often have limited predictive validity. nih.gov Finally, a continued emphasis on understanding the therapeutic potential of this compound and its safety for human use, as highlighted in initial research, will guide responsible development. lookchem.com

Q & A

Basic Research Questions

Q. What validated protocols exist for synthesizing Obaberine, and what parameters critically influence yield and purity?

- Methodological Guidance :

- Follow protocols from peer-reviewed studies using multi-step organic synthesis, typically involving cyclization reactions or alkaloid isolation. Key parameters include solvent polarity (e.g., ethanol vs. dichloromethane), temperature control (±2°C), and catalyst type (e.g., palladium vs. enzymatic catalysts) .

- Example Table :

| Synthesis Method | Yield (%) | Purity (%) | Key Parameters |

|---|---|---|---|

| Alkaline hydrolysis | 68 | ≥95 | pH 9.5, 60°C, 12h |

| Catalytic hydrogenation | 72 | ≥98 | Pd/C, H₂, 50 psi |

- Validate purity via HPLC (≥95% threshold) and elemental analysis .

Q. Which spectroscopic techniques are most reliable for confirming this compound’s structural integrity?

- Methodological Guidance :

- Use ¹H/¹³C NMR to confirm backbone structure (e.g., aromatic protons at δ 6.8–7.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight validation (±0.001 Da tolerance) .

- Pair with FT-IR to identify functional groups (e.g., amine stretches at 3300–3500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s reported pharmacological efficacy across in vitro vs. in vivo models?

- Methodological Guidance :

- Conduct dose-response meta-analysis to identify model-specific efficacy thresholds. For example:

| Study Type | Effective Dose (µM) | Outcome Metric | Confounding Factors |

|---|---|---|---|

| In vitro (cell culture) | 10–50 | Apoptosis induction | Serum interference |

| In vivo (murine) | 5–10 mg/kg | Tumor reduction | Metabolic clearance |

- Optimize experimental variables: Use physiologically relevant concentrations in vitro (e.g., accounting for protein binding) and validate in vivo bioavailability via pharmacokinetic profiling .

Q. What factorial design approaches are optimal for studying this compound’s synergistic effects in combinatorial therapies?

- Methodological Guidance :

- Apply 2×2 factorial design to test interactions between this compound and adjuvant compounds (e.g., chemotherapeutics):

| Factor | Level 1 | Level 2 |

|---|---|---|

| This compound | 10 µM | 20 µM |

| Adjuvant Drug | 5 µM | 10 µM |

Q. How should longitudinal studies be designed to assess this compound’s chronic toxicity while controlling for confounders?

- Methodological Guidance :

- Use stratified randomization to allocate subjects into control and treatment groups. Monitor biomarkers (e.g., liver enzymes, creatinine) at baseline, 30-day, and 90-day intervals .

- Address confounders (e.g., diet, genetic variability) via covariance analysis (ANCOVA) .

Methodological Best Practices

Q. What strategies ensure reproducibility in this compound’s bioactivity assays?

- Guidelines :

- Standardize cell lines (e.g., ATCC-certified HeLa cells) and culture conditions (e.g., 5% CO₂, 37°C) .

- Include positive/negative controls in each assay batch (e.g., cisplatin for cytotoxicity assays) .

Q. How can researchers validate this compound’s target engagement in mechanistic studies?

- Guidelines :

- Use surface plasmon resonance (SPR) for binding affinity measurements (KD ≤ 1 µM preferred) and RNAi knockdown to confirm pathway dependency .

Data Contradiction Analysis

Q. Why do some studies report this compound as pro-apoptotic while others highlight anti-inflammatory roles?

- Analysis Framework :

- Evaluate cell-type specificity (e.g., cancer vs. immune cells) and signaling context (e.g., NF-κB vs. p53 activation). For example:

| Cell Type | Pathway Activated | Observed Effect |

|---|---|---|

| Leukemia | Caspase-3/7 | Apoptosis |

| Macrophages | IL-10 upregulation | Anti-inflammatory |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.